An In-Depth Technical Guide on the Core Mechanism of Action of ADG106 in T-Cell Activation
An In-Depth Technical Guide on the Core Mechanism of Action of ADG106 in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ADG106, a novel agonistic antibody, and its mechanism of action in the activation of T-cells. It consolidates preclinical and clinical data, outlines detailed experimental methodologies, and visualizes key pathways and processes to offer a clear understanding of its function for professionals in the field of oncology and immunotherapy.
Introduction to ADG106 and its Target: CD137 (4-1BB)
ADG106 is a fully human, agonistic monoclonal IgG4 antibody developed for the treatment of advanced solid tumors and non-Hodgkin's lymphoma[1][2]. It is engineered to target CD137, also known as 4-1BB, a key costimulatory receptor and a member of the tumor necrosis factor receptor superfamily (TNFRSF)[3][4]. CD137 is primarily expressed on activated T-cells (both CD4+ and CD8+), as well as on other immune cells such as natural killer (NK) cells[3]. The activation of CD137 signaling is a critical driver for robust and long-lasting T-cell proliferation, survival, and anti-tumor activity.
Unlike first-generation CD137 agonists that faced challenges with dose-limiting toxicities, particularly hepatotoxicity, ADG106 is designed for a more favorable safety profile by targeting a unique epitope and employing a specific mechanism of action.
Core Mechanism of Action: A Dual, Crosslinking-Dependent Approach
The mechanism of ADG106 is multifaceted, centered on conditional, crosslinking-dependent agonism and blockade of the natural ligand interaction.
Binding and Specificity: ADG106 binds to a unique and conserved epitope on the CD137 receptor that is cross-reactive across multiple species, including human, monkey, and mouse. This binding site overlaps with that of the natural CD137 ligand (CD137L), enabling ADG106 to act as a ligand-blocking antibody. A key characteristic is its specificity for activated T-cells; ADG106 effectively binds to activated CD4+ and CD8+ T-cells while exhibiting no binding to their naive counterparts.
FcγRIIB-Mediated Crosslinking: The agonistic activity of ADG106 is critically dependent on crosslinking mediated by the Fc gamma receptor IIB (FcγRIIB). This means that ADG106 only activates CD137 signaling when it simultaneously binds to a CD137-expressing T-cell and an FcγRIIB-expressing cell (such as a B cell, monocyte, or certain tumor cells). This conditional activation mechanism is designed to concentrate its immune-stimulating effects within the tumor microenvironment, where such crosslinking is more likely to occur, thereby minimizing systemic, off-target activation and associated toxicities.
Downstream Signaling and T-Cell Response: Upon successful crosslinking, ADG106 triggers the clustering of CD137 receptors on the T-cell surface. This initiates an intracellular signaling cascade primarily through the nuclear factor κB (NF-κB) pathway. Activation of this pathway results in a potent costimulatory signal that enhances T-cell function in several ways:
-
Increased Proliferation: It significantly boosts the proliferation of both CD8+ and CD4+ T-cells.
-
Enhanced Cytokine Production: It leads to a marked increase in the secretion of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).
-
Augmented Cytotoxic Activity: It enhances the tumor-killing capacity of cytotoxic T-cells.
-
Memory Formation: It promotes the development of a durable, antigen-specific memory T-cell response.
Preclinical studies confirm that this mechanism leads to dose-dependent tumor growth suppression and increased infiltration of CD8+ and CD4+ T-cells into the tumor.
Figure 1: ADG106 signaling pathway via FcγRIIB-mediated crosslinking.
Quantitative Data Summary
The following tables summarize the key quantitative metrics characterizing the binding and activity of ADG106 from preclinical studies.
Table 1: Binding Affinity (KD) of ADG106 to CD137
| Target Species | Recombinant Protein | Equilibrium Dissociation Constant (KD) | Citation |
| Human | CD137 Extracellular Domain | 3.73 nM | |
| Cynomolgus Monkey | CD137 Extracellular Domain | 4.77 nM | |
| Rat | CD137 Extracellular Domain | 14.7 nM | |
| Mouse | CD137 Extracellular Domain | 21.5 nM |
Table 2: Binding Potency (EC50) of ADG106 to Activated Human T-Cells
| T-Cell Subset | Measurement | EC50 Value Range (nM) | Citation |
| Activated CD4+ T-Cells | Cell Surface Binding | 0.158 - 0.258 | |
| Activated CD8+ T-Cells | Cell Surface Binding | 0.193 - 0.291 |
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize the mechanism of action of ADG106.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (KD) of ADG106 binding to recombinant CD137.
-
Methodology:
-
Recombinant extracellular domains of human and cynomolgus monkey CD137 were immobilized on a sensor chip.
-
ADG106 was prepared in a series of concentrations and flowed over the chip surface.
-
Association and dissociation rates were measured in real-time.
-
The resulting sensorgrams were analyzed using a 1:1 binding model to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Flow Cytometry for T-Cell Binding
-
Objective: To confirm the binding of ADG106 to activated primary human T-cells and determine the EC50.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.
-
T-cells were activated in vitro.
-
Activated CD4+ and CD8+ T-cells were incubated with serial dilutions of ADG106.
-
Binding was detected using a fluorescently labeled secondary antibody.
-
The mean fluorescence intensity (MFI) was measured by flow cytometry.
-
EC50 values were calculated by plotting MFI against ADG106 concentration and fitting the data to a four-parameter logistic curve.
-
NF-κB Reporter Gene Assay
-
Objective: To demonstrate the FcγRIIB-crosslinking-dependent agonistic activity of ADG106.
-
Methodology:
-
A Jurkat reporter cell line, engineered to express human CD137 and an NF-κB-luciferase reporter gene, was utilized.
-
CHO-K1 cells engineered to express human FcγRIIB were used as crosslinking cells.
-
The Jurkat reporter cells were co-cultured with the FcγRIIB-expressing CHO-K1 cells.
-
The co-culture was incubated with serially diluted ADG106 or an isotype control antibody for 6 hours.
-
Activation of the NF-κB pathway was quantified by measuring the bioluminescence produced by the luciferase reporter enzyme.
-
Figure 2: Workflow for the NF-κB reporter gene assay.
T-Cell Proliferation and IFN-γ Secretion Assays
-
Objective: To measure the functional consequence of ADG106-mediated CD137 agonism on primary T-cells.
-
Methodology:
-
Human CD8+ T-cells were isolated from healthy donors.
-
96-well plates were pre-coated with a suboptimal concentration of anti-CD3 antibody (1 µg/mL) to provide a primary T-cell receptor signal.
-
The isolated T-cells were cultured in these wells with serially diluted ADG106 for 96 hours.
-
For Proliferation: T-cell proliferation was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
For Cytokine Release: The cell culture supernatant was collected, and the concentration of secreted IFN-γ was measured by a standard Enzyme-Linked Immunosorbent Assay (ELISA).
-
Conclusion
ADG106 activates T-cells through a well-defined and safety-oriented mechanism of action. By selectively binding to CD137 on activated T-cells and requiring FcγRIIB-mediated crosslinking for its agonistic function, it provides a powerful costimulatory signal that enhances T-cell proliferation and effector functions, primarily via the NF-κB pathway. This conditional activation localizes its activity, distinguishing it from earlier CD137 agonists and offering a promising therapeutic window. The robust preclinical data, supported by detailed in vitro and in vivo characterization, establish a strong foundation for its ongoing clinical development in cancer immunotherapy.
References
- 1. ADG106 - Adagene [adagene.com]
- 2. Adagene Presents Clinical Data from NEObody™ Program, ADG106, Anti-CD137 Agonist, in an Abstract at ASCO 2021 Annual Meeting – Adagene Inc. [investor.adagene.com]
- 3. Preclinical characterization and phase 1 results of ADG106 in patients with advanced solid tumors and non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1b/2 study of ADG106, a 4-1BB/CD137 agonist, in combination with toripalimab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
